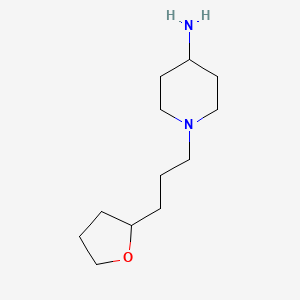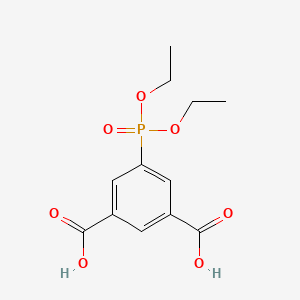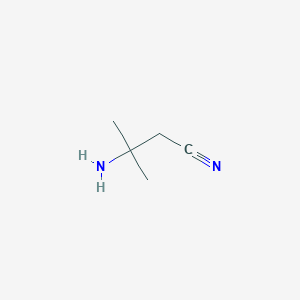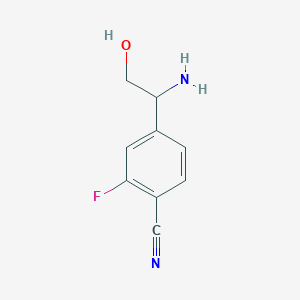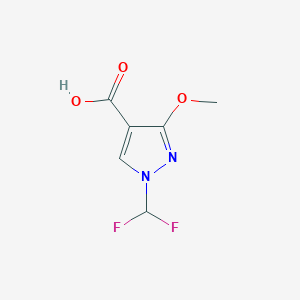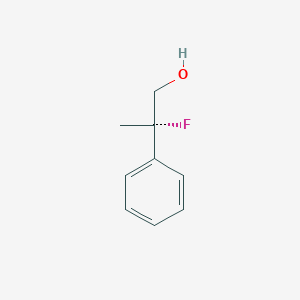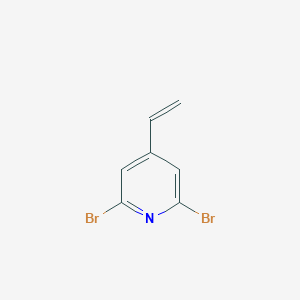
2,6-Dibromo-4-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-vinylpyridine is an organic compound with the molecular formula C7H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a vinyl group is substituted at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.
Applications De Recherche Scientifique
2,6-Dibromo-4-vinylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:
Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.
Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-bromomethylpyridine: Similar in structure but with a bromomethyl group instead of a vinyl group.
4-Vinylpyridine: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
2,6-Dibromopyridine: Lacks the vinyl group, limiting its applications in polymerization and coupling reactions.
Uniqueness
2,6-Dibromo-4-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C7H5Br2N |
|---|---|
Poids moléculaire |
262.93 g/mol |
Nom IUPAC |
2,6-dibromo-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
Clé InChI |
RDZJPEJZAGKKPN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=NC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


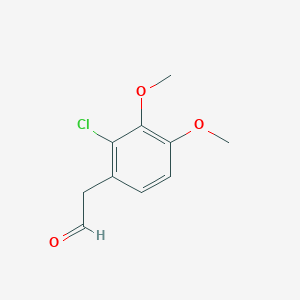
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
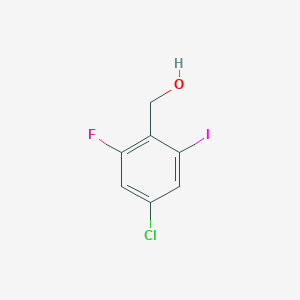

![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)
